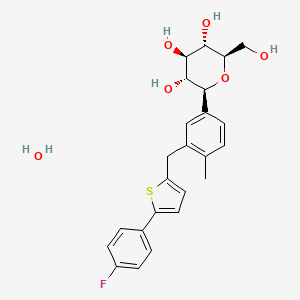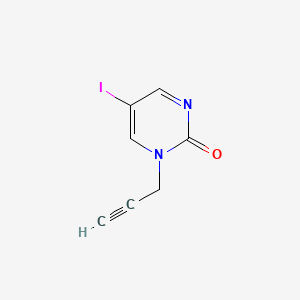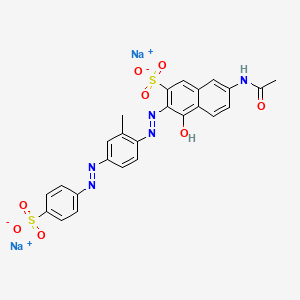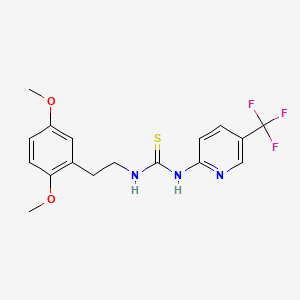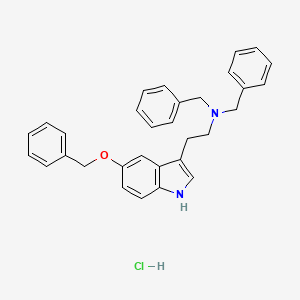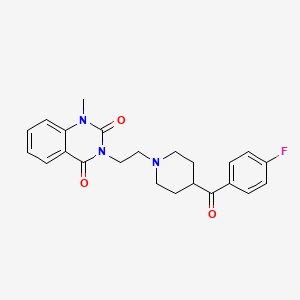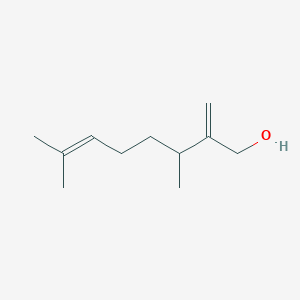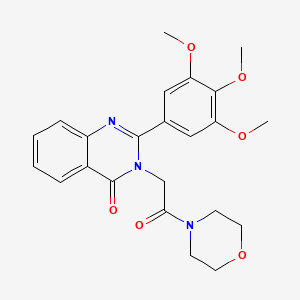
Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)- is a synthetic organic compound that combines the structural features of urea, chloroethyl, and tetrazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)- typically involves the reaction of 1-(2-chloroethyl)urea with sodium azide under controlled conditions to introduce the tetrazole ring. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The key steps include the chlorination of ethylamine to form 2-chloroethylamine, followed by its reaction with urea to form 1-(2-chloroethyl)urea. The final step involves the cyclization reaction with sodium azide to introduce the tetrazole ring.
Types of Reactions:
Substitution Reactions: The chloroethyl group in Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)- can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions, forming fused ring systems with other heterocycles.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, amines, thiols.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Conditions: Elevated temperatures, typically in the range of 80-120°C.
Major Products:
- Substituted urea derivatives.
- Fused heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA.
Materials Science: Used in the synthesis of novel polymers and materials with unique properties.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Wirkmechanismus
The mechanism of action of Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)- involves the alkylation of nucleophilic sites in biological molecules, such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic atoms, leading to the disruption of normal cellular functions. The tetrazole ring may also interact with biological targets, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)urea: A closely related compound with similar structural features.
1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)thiourea:
Uniqueness: Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)- is unique due to the presence of both the chloroethyl and tetrazole moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
102433-71-6 |
|---|---|
Molekularformel |
C4H7ClN6O |
Molekulargewicht |
190.59 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(2H-tetrazol-5-yl)urea |
InChI |
InChI=1S/C4H7ClN6O/c5-1-2-6-4(12)7-3-8-10-11-9-3/h1-2H2,(H3,6,7,8,9,10,11,12) |
InChI-Schlüssel |
ZSZMIWBEVPLYTC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)NC(=O)NC1=NNN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


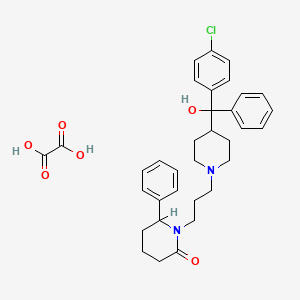
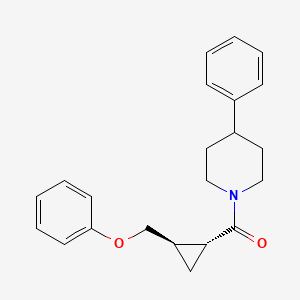
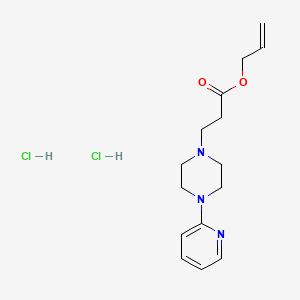
![1-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine;methanesulfonic acid;hydrate](/img/structure/B15185821.png)
